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molecular formula C8H12N2O4 B8722117 2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid CAS No. 67118-28-9

2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid

Cat. No. B8722117
M. Wt: 200.19 g/mol
InChI Key: GWWUDWHJJXUNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04162325

Procedure details

2.9 g (0.01 mole) of N-(2-oxo-1-pyrrolidineacetyl)-glycine benzyl ester (compound 1.b) above) are dissolved in 50 ml of acetic acid and hydrogenated in the presence of palladium supported on carbon (Pd/C) at ambient temperature, under a hydrogen pressure of 4 kg. The catalyst is filtered off, the filtrate is evaporated to dryness and the syrup obtained is triturated with anhydrous diethyl ether, a white powder being obtained: 2 g of N-(2-oxo-1-pyrrolidineacetyl)-glycine are thus isolated; M.P. 149°-150° C. Yield: 100% of theory.
Name
N-(2-oxo-1-pyrrolidineacetyl)-glycine benzyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
compound 1.b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:21])[CH2:10][NH:11][C:12](=[O:20])[CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19])C1C=CC=CC=1>C(O)(=O)C.[Pd]>[O:19]=[C:15]1[CH2:16][CH2:17][CH2:18][N:14]1[CH2:13][C:12]([NH:11][CH2:10][C:9]([OH:21])=[O:8])=[O:20]

Inputs

Step One
Name
N-(2-oxo-1-pyrrolidineacetyl)-glycine benzyl ester
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CNC(CN1C(CCC1)=O)=O)=O
Name
compound 1.b
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CNC(CN1C(CCC1)=O)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
supported on carbon (Pd/C) at ambient temperature, under a hydrogen
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the syrup obtained
CUSTOM
Type
CUSTOM
Details
is triturated with anhydrous diethyl ether
CUSTOM
Type
CUSTOM
Details
a white powder being obtained

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCC1)CC(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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